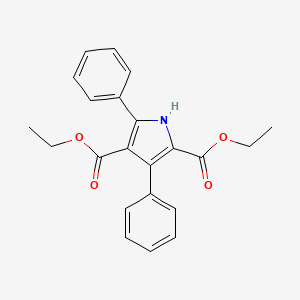
Diethyl 3,5-diphenyl-1h-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of two phenyl groups and two ester groups attached to the pyrrole ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl acetylenedicarboxylate with aniline derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can optimize the reaction conditions, reducing the production time and cost.
化学反応の分析
Types of Reactions
Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the phenyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses.
科学的研究の応用
Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its interaction with certain enzymes can inhibit their function, resulting in antimicrobial or anticancer activities.
類似化合物との比較
Similar Compounds
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Similar in structure but with methyl groups instead of phenyl groups.
Diethyl 2,5-diphenyl-1H-pyrrole-3,4-dicarboxylate: Differing in the position of the ester groups on the pyrrole ring.
Uniqueness
Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
3651-14-7 |
|---|---|
分子式 |
C22H21NO4 |
分子量 |
363.4 g/mol |
IUPAC名 |
diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C22H21NO4/c1-3-26-21(24)18-17(15-11-7-5-8-12-15)20(22(25)27-4-2)23-19(18)16-13-9-6-10-14-16/h5-14,23H,3-4H2,1-2H3 |
InChIキー |
OXVMXZKQWBYDHI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)OCC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15209021.png)
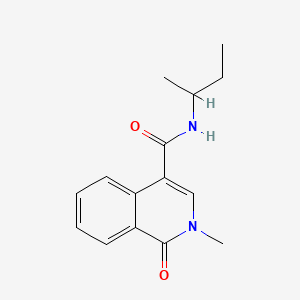

![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
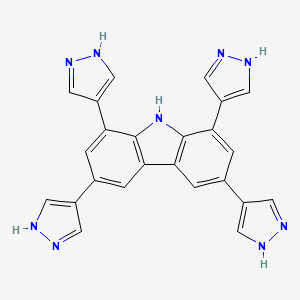
![2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine](/img/structure/B15209049.png)

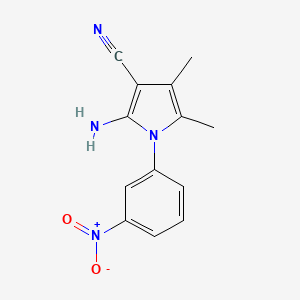
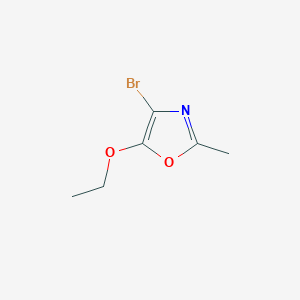

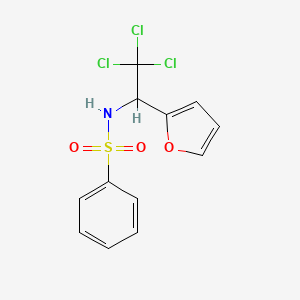
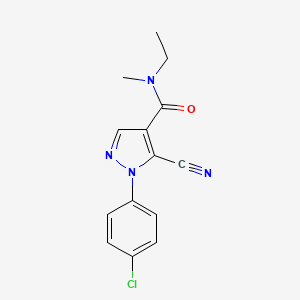
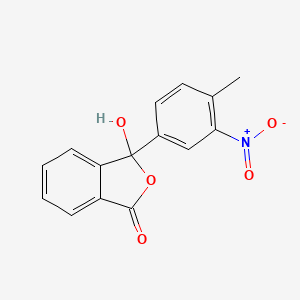
![2-(Aminomethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B15209119.png)
